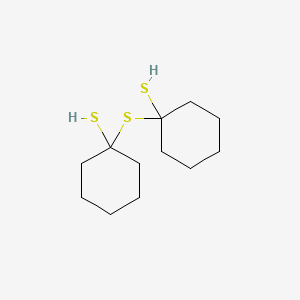
1,1'-Sulfanediyldicyclohexanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfanediyldicyclohexanethiol is an organic compound with the molecular formula C12H22S3 It is characterized by two cyclohexane rings connected by a sulfur atom and each ring bearing a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Sulfanediyldicyclohexanethiol can be synthesized through several methods. One common approach involves the reaction of cyclohexanethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction typically proceeds as follows: [ 2 \text{C}6\text{H}{11}\text{SH} + \text{SCl}2 \rightarrow \text{C}{12}\text{H}_{22}\text{S}_3 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 1,1’-Sulfanediyldicyclohexanethiol can be achieved through the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst. This method is efficient and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Sulfanediyldicyclohexanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclohexanethiol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclohexanethiol.
Substitution: Various substituted cyclohexanethiol derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfanediyldicyclohexanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Sulfanediyldicyclohexanethiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanethiol: A simpler thiol compound with one cyclohexane ring.
Dicyclohexyl disulfide: A compound with two cyclohexane rings connected by a disulfide bond.
Cyclohexyl mercaptan: Another thiol compound with a single cyclohexane ring.
Uniqueness
1,1’-Sulfanediyldicyclohexanethiol is unique due to the presence of two thiol groups and a sulfur atom connecting the cyclohexane rings. This structure imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
24265-66-5 |
|---|---|
Molekularformel |
C12H22S3 |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
1-(1-sulfanylcyclohexyl)sulfanylcyclohexane-1-thiol |
InChI |
InChI=1S/C12H22S3/c13-11(7-3-1-4-8-11)15-12(14)9-5-2-6-10-12/h13-14H,1-10H2 |
InChI-Schlüssel |
YHJMBEJEJNZKAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(S)SC2(CCCCC2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


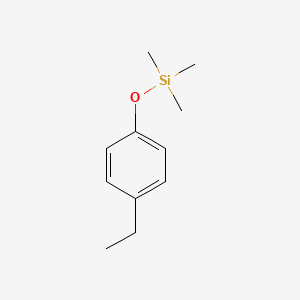
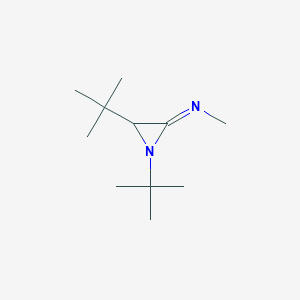
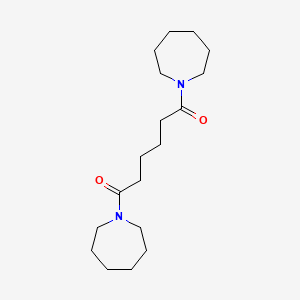
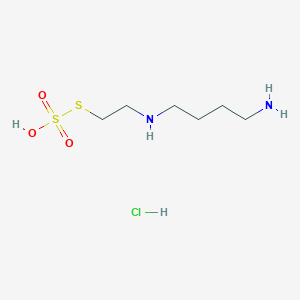
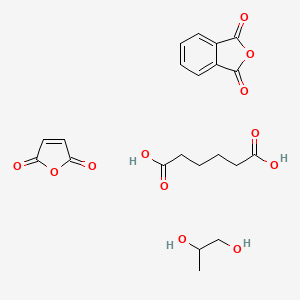



![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
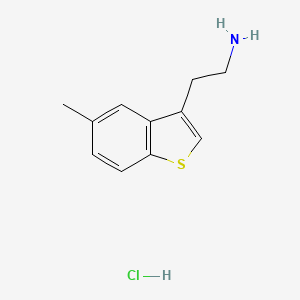
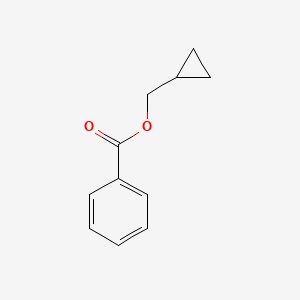
![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)

